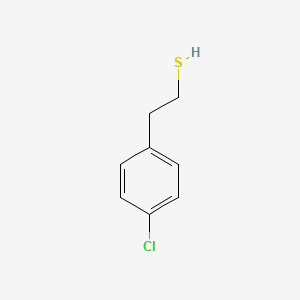

2-(4-Chlorophenyl)ethane-1-thiol

Descripción

Historical Context and Discovery

The synthesis of this compound was first reported in the early 21st century as part of broader efforts to develop sulfur-containing aromatic compounds for catalytic and pharmaceutical applications. A pivotal advancement came from a 2011 patent (CN102816051A), which detailed a multi-step synthesis starting from 4-chloroacetophenone. This method involved the formation of a morpholine ethylthione intermediate, followed by hydrolysis and reduction to yield the target thiol. The compound’s discovery coincided with growing interest in thiol–arene systems for their electronic properties, which differ markedly from non-sulfur analogs due to the polarizability of the sulfur atom. Early characterization efforts, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirmed its planar geometry and ability to participate in hydrogen bonding via the thiol group.

Significance in Theoretical Chemistry

The electronic structure of this compound presents a compelling case study for computational chemists. Density functional theory (DFT) calculations reveal that the chlorine atom’s electronegativity (-0.74 Pauling units) induces a partial positive charge on the adjacent carbon, while the thiol group donates electron density through its lone pairs. This creates a dipole moment of approximately 2.1 Debye, stabilizing interactions with transition metals such as titanium and zirconium. The compound’s frontier molecular orbitals—a highest occupied molecular orbital (HOMO) localized on the sulfur atom and a lowest unoccupied molecular orbital (LUMO) on the chlorophenyl ring—facilitate its role as a ligand in Ziegler–Natta catalysis systems.

Table 1: Key Electronic Properties of this compound

| Property | Value | Method | Source |

|---|---|---|---|

| HOMO Energy (eV) | -6.32 | DFT/B3LYP/6-31G* | |

| LUMO Energy (eV) | -1.87 | DFT/B3LYP/6-31G* | |

| Dipole Moment (Debye) | 2.1 | MP2/cc-pVTZ | |

| Sulfur Partial Charge (e) | -0.15 | NBO Analysis |

Current Research Landscape

Recent studies have explored the compound’s utility in three primary areas:

- Polymerization Modulation : In Ziegler–Natta catalyzed propylene polymerization, trace amounts of this compound reduce melt flow index (MFI) by 12–18% at concentrations below 50 ppm. This effect arises from sulfur–titanium coordination at active catalytic sites, which slows chain propagation.

- Cross-Coupling Reactions : Under visible-light photoredox conditions, the thiol serves as a nucleophile in C–S bond-forming reactions with styrenes. A 2023 study demonstrated 82% yield in synthesizing β-hydroxysulfides using eosin Y as a photocatalyst.

- Ligand Design : Its ability to chelate palladium(II) centers has been exploited in Suzuki–Miyaura couplings, achieving turnover numbers (TON) exceeding 10^4 for aryl bromide substrates.

Ongoing research at institutions such as the University of Strasbourg focuses on optimizing its stereoselectivity in asymmetric catalysis, leveraging the chiral center formed during thiol–ene coupling.

Relevance in Pharmaceutical Industry

While not itself a therapeutic agent, this compound is a critical intermediate in synthesizing drug candidates. For example:

- Antiviral Agents : It serves as a precursor to 4-chlorophenylthio-substituted nucleoside analogs, which inhibit viral polymerases through non-competitive binding.

- Kinase Inhibitors : The thiol group undergoes Michael addition with α,β-unsaturated ketones to form covalent kinase inhibitors targeting EGFR and BRAF mutations.

- Prodrug Synthesis : Conversion to disulfide derivatives enhances membrane permeability in prodrugs for Parkinson’s disease therapeutics.

Industrial-scale production remains limited due to challenges in purifying thiol byproducts, but advances in continuous flow chemistry—particularly using microreactors with immobilized borohydride reductants—have increased throughput to kilogram-scale batches.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGFXLKCJPSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 2-(4-chlorophenyl)ethanesulfonyl chloride using reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert sulfonyl derivatives back to thiols.

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)ethane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)ethane-1-thiol (Positional Isomer)

- Molecular Formula : C₈H₉ClS

- Molecular Weight : 172.68 g/mol

- Key Differences : The thiol group is attached to the first carbon adjacent to the 4-chlorophenyl group (vs. the second carbon in the target compound). This positional isomerism may lead to differences in steric hindrance, boiling points, and metabolic pathways.

- Data Source : Physico-chemical properties are underexplored in literature, but its synthesis and structural identity are documented .

1-(2-Chlorophenyl)-1-(4-Chlorophenyl)ethane

- Molecular Formula : C₁₄H₁₂Cl₂

- Molecular Weight : 263.15 g/mol

- Key Differences: Contains dual chlorophenyl groups on a single ethane carbon, increasing lipophilicity and environmental persistence.

Functional Group Variants

2-(4-Chlorophenyl)-1-phenylethanone

- Molecular Formula : C₁₄H₁₁ClO

- Molecular Weight : ~230.7 g/mol (calculated)

- Key Differences : Replaces the thiol group with a ketone (-CO-), significantly altering polarity and reactivity. This compound exhibits a melting point of 138°C and boiling point of 351°C, suggesting higher thermal stability compared to thiol analogs .

Fenvalerate (Pyrethroid Insecticide)

- Molecular Formula: C₂₅H₂₂ClNO₃

- Molecular Weight : 419.90 g/mol

- Key Differences: Incorporates a 2-(4-chlorophenyl) group within a larger ester and cyano-substituted structure. Fenvalerate’s pesticidal activity highlights the role of chlorophenyl groups in biological targeting, though its complexity contrasts with the simpler ethanethiol backbone of the target compound .

Substituted Ethanethiols

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol Dihydrochloride

- Molecular Formula : C₁₃H₂₀Cl₂N₂OS (dihydrochloride salt)

- Molecular Weight : 343.29 g/mol

- Key Differences: Features a piperazine substituent and methoxyphenyl group, enhancing water solubility via salt formation.

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : The placement of the thiol group (C1 vs. C2) may influence metabolic stability and intermolecular interactions. For example, 1-(4-chlorophenyl)ethane-1-thiol’s structure could confer distinct acidity (pKa) compared to the 2-substituted variant .

- Functional Group Impact: Thiols exhibit higher nucleophilicity and oxidation susceptibility than ketones or esters, as seen in Fenvalerate’s stability versus 2-(4-chlorophenyl)-1-phenylethanone’s thermal resilience .

- Environmental and Biological Relevance : Chlorophenyl-containing compounds like DDT analogs () and Fenvalerate demonstrate bioaccumulation risks, suggesting that this compound’s environmental fate warrants scrutiny .

Actividad Biológica

2-(4-Chlorophenyl)ethane-1-thiol, also known as p-chlorophenyl ethanethiol, is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

The compound features a thiol group (-SH) attached to an ethane backbone, with a para-chlorophenyl group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological molecules.

Interaction with Biomolecules

Research indicates that this compound can interact with various biomolecules, including proteins and enzymes. Its thiol group allows it to participate in redox reactions, potentially influencing cellular signaling pathways and enzyme activities.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells. The cytotoxicity is attributed to its ability to form reactive sulfur species that can disrupt cellular homeostasis .

Case Studies and Experimental Data

- Cytotoxic Effects : A study evaluating the cytotoxicity of various thiols, including this compound, found that it exhibited significant activity against murine and human leukemia cell lines. The IC50 values indicated a potent inhibitory effect on cell proliferation .

- Reactivity with Glutathione : The compound's reactivity with glutathione (GSH) was assessed under physiological conditions. It showed high reactivity, suggesting that it may affect cellular detoxification processes by interacting with GSH .

- Antioxidant Activity : Other studies have suggested that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other thiol compounds:

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 10-20 | Induction of apoptosis | Effective against leukemia cells |

| Thiophenol | 15-25 | Reactive oxygen species generation | Less potent than 2-(4-Chlorophenyl) |

| Cysteine | 25-35 | Antioxidant activity | Naturally occurring thiol |

Implications for Therapeutic Applications

The biological activity of this compound suggests potential applications in cancer therapy due to its cytotoxic effects on tumor cells. Its ability to modulate redox states and interact with key biomolecules positions it as a candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)ethane-1-thiol, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions between halogenated aromatic precursors (e.g., 4-chlorophenyl derivatives) and thiol-containing reagents. Evidence suggests using continuous flow reactors to enhance reaction efficiency and reproducibility . Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization with hexane/ethyl acetate mixtures ensures ≥95% purity, confirmed via GC-MS and NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Compare H and C spectra to reference data; observe characteristic thiol proton signals at δ 1.5–2.5 ppm and aromatic protons from the chlorophenyl group at δ 7.2–7.8 ppm .

- GC-MS : Confirm molecular ion peaks at m/z 172 (M) and fragment ions indicative of C-Cl bond cleavage .

- Elemental analysis : Validate %C, %H, and %S to ±0.3% deviation from theoretical values .

Q. What are the key physicochemical properties influencing this compound’s reactivity in organic synthesis?

- Critical properties :

- Thiol pKa : ~10.2, enabling deprotonation under basic conditions for nucleophilic reactions .

- Electrophilic aromatic substitution : The 4-chlorophenyl group directs reactions to the ortho/para positions, affecting regioselectivity in cross-coupling reactions .

- Oxidative stability : Susceptible to disulfide formation; storage under inert gas (N) with stabilizers (e.g., BHT) is recommended .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental approaches can elucidate its mechanism of enzyme inhibition?

- Mechanistic insights : The thiol group forms covalent bonds with cysteine residues in enzymes (e.g., proteases or oxidoreductases), disrupting active sites.

- Experimental design :

- Kinetic assays : Monitor enzyme activity pre/post incubation with the compound; use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

- Mass spectrometry : Detect protein-thiol adducts via LC-MS/MS after tryptic digestion .

- Molecular docking : Validate binding modes using software like AutoDock Vina, focusing on cysteine-rich regions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Data reconciliation framework :

- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .

- Cell-line specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HEK293) models to identify selective toxicity .

- Metabolomic analysis : Track thiol-induced redox shifts (e.g., glutathione depletion) using LC-MS-based metabolomics .

Q. How does the electronic environment of the 4-chlorophenyl group modulate the compound’s reactivity in organometallic catalysis?

- Structure-activity relationship (SAR) :

- Electron-withdrawing effect : The Cl substituent increases the electrophilicity of the phenyl ring, enhancing π-backbonding in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Experimental validation :

- DFT calculations : Compare charge distribution in 4-Cl vs. 4-CH analogs using Gaussian software .

- Catalytic screening : Test reaction yields in model systems (e.g., aryl halide coupling) with controlled ligand environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.